molecular formula C31H20N4O4 B13778288 2,2'-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate CAS No. 85392-14-9

2,2'-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate

Katalognummer: B13778288
CAS-Nummer: 85392-14-9
Molekulargewicht: 512.5 g/mol
InChI-Schlüssel: BYABUGFHWIOBQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate is a chemical compound with the molecular formula C31H20N4O4. It is known for its complex structure, which includes multiple isocyanate groups. This compound is primarily used in the production of polyurethanes and other polymers due to its reactive isocyanate groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate typically involves the reaction of methylene diphenyl diisocyanate with specific aromatic compounds under controlled conditions. The reaction is usually carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under high pressure and temperature. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and crystallization are employed to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation. Catalysts such as tin compounds are often used to accelerate the reactions .

Major Products Formed

The major products formed from reactions involving 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate include polyurethanes, ureas, and other polymeric materials. These products are widely used in various industrial applications .

Wissenschaftliche Forschungsanwendungen

2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate involves its reactive isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable covalent bonds. This reactivity is the basis for its use in polymerization reactions to form polyurethanes. The molecular targets and pathways involved include the formation of urethane and urea linkages .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylene diphenyl diisocyanate (MDI): A widely used diisocyanate with similar reactivity.

    Toluene diisocyanate (TDI): Another commonly used diisocyanate in the production of polyurethanes.

    Hexamethylene diisocyanate (HDI): Used in the production of aliphatic polyurethanes.

Uniqueness

2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate is unique due to its specific structure, which provides distinct reactivity and properties compared to other diisocyanates. Its ability to form highly cross-linked polymers makes it valuable in applications requiring high-performance materials .

Eigenschaften

CAS-Nummer

85392-14-9

Molekularformel

C31H20N4O4

Molekulargewicht

512.5 g/mol

IUPAC-Name

2-isocyanato-1-[[2-isocyanato-3-[(2-isocyanatophenyl)methyl]phenyl]methyl]-3-[(2-isocyanatophenyl)methyl]benzene

InChI

InChI=1S/C31H20N4O4/c36-18-32-28-13-3-1-7-22(28)15-24-9-5-11-26(30(24)34-20-38)17-27-12-6-10-25(31(27)35-21-39)16-23-8-2-4-14-29(23)33-19-37/h1-14H,15-17H2

InChI-Schlüssel

BYABUGFHWIOBQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC=CC(=C3N=C=O)CC4=CC=CC=C4N=C=O)N=C=O)N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.